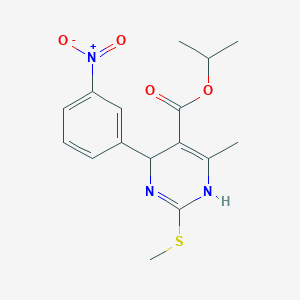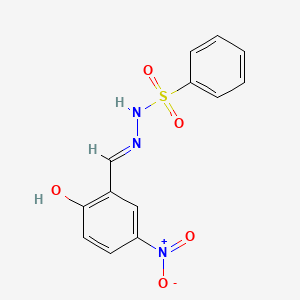![molecular formula C5H11NO2S2 B1657274 S-[(Metilsulfanil)metil]-L-cisteína CAS No. 56010-93-6](/img/structure/B1657274.png)
S-[(Metilsulfanil)metil]-L-cisteína
Descripción general
Descripción
(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID: is a derivative of L-cysteine where the hydrogen attached to the sulfur is replaced by a methyl group.
Aplicaciones Científicas De Investigación
(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in physiological processes and its potential therapeutic effects.
Medicine: Research has shown that (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID has antioxidant properties and can protect against mitochondrial dysfunction, making it a candidate for neuroprotective therapies.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
Target of Action
S-[(Methylsulfanyl)methyl]-L-cysteine, also known as (2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid, is a natural product that acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) . MSRA is an enzyme that plays a crucial role in the repair of oxidatively damaged proteins and helps maintain protein function during oxidative stress .
Mode of Action
The compound interacts with MSRA, providing a source of sulfur for methionine . This interaction helps MSRA to reduce methionine sulfoxide back to methionine, thereby reversing the oxidative damage to proteins . This process is essential for maintaining protein function and preventing the accumulation of dysfunctional proteins .
Biochemical Pathways
The primary biochemical pathway affected by S-[(Methylsulfanyl)methyl]-L-cysteine is the methionine cycle . In this cycle, methionine is converted to S-adenosylmethionine (SAM), which acts as a universal methyl donor for a variety of biochemical reactions . Oxidative stress can convert methionine to methionine sulfoxide, impairing the methionine cycle . S-[(Methylsulfanyl)methyl]-L-cysteine, through its interaction with MSRA, helps restore the normal function of the methionine cycle .
Pharmacokinetics
The bioavailability of S-[(Methylsulfanyl)methyl]-L-cysteine is likely to be influenced by factors such as the dose, the presence of food, and individual differences in metabolism .
Result of Action
The action of S-[(Methylsulfanyl)methyl]-L-cysteine results in significant attenuation of plasma glucose, insulin, tumor necrosis factor-alpha, insulin resistance and improved antioxidant enzyme activities . These effects suggest potential antioxidative, neuroprotective, and anti-obesity activities .
Action Environment
The action, efficacy, and stability of S-[(Methylsulfanyl)methyl]-L-cysteine can be influenced by various environmental factors. For instance, oxidative stress levels in the body can affect the demand for this compound and its efficacy in reducing protein oxidation . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Análisis Bioquímico
Biochemical Properties
S-[(Methylsulfanyl)methyl]-L-cysteine can participate in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it was isolated from the urine of rats after they had been dosed with S-methyl-l-cysteine . The nature of these interactions is complex and often involves the transfer of the methylsulfanyl group, which can influence the function of the interacting biomolecule .
Cellular Effects
The effects of S-[(Methylsulfanyl)methyl]-L-cysteine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of S-[(Methylsulfanyl)methyl]-L-cysteine is complex. It can exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-[(Methylsulfanyl)methyl]-L-cysteine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of S-[(Methylsulfanyl)methyl]-L-cysteine can vary with different dosages in animal models
Metabolic Pathways
S-[(Methylsulfanyl)methyl]-L-cysteine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of S-[(Methylsulfanyl)methyl]-L-cysteine within cells and tissues are complex processes that involve various transporters and binding proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID typically involves the reaction of L-cysteine with methyl iodide in the presence of a base such as sodium ethylate. This reaction results in the substitution of the hydrogen atom on the sulfur with a methyl group .
Industrial Production Methods: Industrial production methods for (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID.
Reduction: Reducing agents like sodium borohydride can reduce the compound, particularly targeting any oxidized sulfur species.
Substitution: The methylsulfanyl group can be substituted using nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives depending on the nucleophile employed .
Comparación Con Compuestos Similares
S-methyl-L-cysteine: A closely related compound where the sulfur atom is also methylated.
Methionine: An essential amino acid with a similar sulfur-containing structure.
Cysteine: The parent compound of (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID, with a hydrogen atom attached to the sulfur.
Uniqueness: (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID is unique due to its specific methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to activate MsrA and provide antioxidant protection sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c1-9-3-10-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPETWOECSQQP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726999 | |
| Record name | S-[(Methylsulfanyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56010-93-6 | |
| Record name | S-[(Methylthio)methyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56010-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[(Methylsulfanyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide](/img/structure/B1657192.png)
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B1657194.png)


![2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone;hydrobromide](/img/structure/B1657200.png)
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
![1-(4-Chlorobenzyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1657203.png)
![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide](/img/structure/B1657206.png)
![N-[1-(2-Furyl)ethylideneamino]-2-(5-methyl-2-propan-2-YL-phenoxy)acetamide](/img/structure/B1657207.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
![8-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B1657209.png)



